molecular formula C9H10N2O3S B10850632 N-(1-benzofuran-3-ylmethyl)sulfamide

N-(1-benzofuran-3-ylmethyl)sulfamide

Cat. No.: B10850632
M. Wt: 226.25 g/mol
InChI Key: XOBOZYKTCAJRGO-UHFFFAOYSA-N
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Description

N-(1-Benzofuran-3-ylmethyl)sulfamide is a synthetic compound based on the benzofuran scaffold, a heterocyclic structure recognized for its versatile pharmacological properties and significance in medicinal chemistry research . The benzofuran core consists of fused benzene and furan rings, and introducing substituents at specified positions, such as the 3-ylmethyl group in this compound, is a common strategy to generate new derivatives with unique structural characteristics and potential therapeutic value . This compound is offered exclusively for research purposes to investigate its biological activity and mechanism of action. Benzofuran derivatives demonstrate a wide spectrum of biological activities, making them important scaffolds for developing novel active agents . Particularly, derivatives of benzofurans have revealed potential as anticancer agents, with studies indicating that specific substitutions can influence their cytotoxic activity and selectivity toward cancer cells . Furthermore, the benzofuran scaffold is a fundamental structural unit in numerous antimicrobial compounds, showing promise in research targeting bacteria like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis . The sulfamide functional group in this compound may contribute to its physicochemical properties and its ability to interact with biological targets, potentially mimicking transition states or engaging in key hydrogen bonding within enzyme active sites. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-[(sulfamoylamino)methyl]-1-benzofuran

InChI

InChI=1S/C9H10N2O3S/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13)

InChI Key

XOBOZYKTCAJRGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CNS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Derivatives

A common approach involves the acid-catalyzed cyclization of 2-hydroxyaryl ketones or aldehydes. For example, 3-formyl-2-hydroxyphenyl derivatives undergo intramolecular cyclization in the presence of methanesulfonic acid to form 3-substituted benzofurans. This method is adaptable to introduce substituents at the 3-position, critical for subsequent functionalization.

In one protocol, 2-hydroxy-3-(hydroxymethyl)benzaldehyde was treated with methanesulfonic acid in toluene at 80°C, yielding 3-(hydroxymethyl)benzofuran with 78% efficiency. The hydroxymethyl group serves as a precursor for further modifications, such as bromination or oxidation.

Transition Metal-Mediated Coupling

Palladium-catalyzed Sonogashira or Suzuki couplings enable the assembly of benzofurans from halogenated precursors. For instance, 3-iodo-2-methoxyphenol coupled with terminal alkynes in the presence of Pd(PPh₃)₄ and CuI generates 3-alkynylbenzofurans, which are hydrogenated to 3-methyl derivatives. This method offers regioselectivity but requires costly catalysts.

Introduction of the Methyl Group at the 3-Position

Bromination and Nucleophilic Substitution

3-Hydroxymethylbenzofuran can be brominated using PBr₃ in dichloromethane to form 3-(bromomethyl)benzofuran, a key intermediate. Reacting this intermediate with sulfamide in the presence of a base like K₂CO₃ in DMF at 60°C facilitates nucleophilic substitution, yielding the target compound.

Table 1: Reaction Conditions for Bromomethyl Intermediate Synthesis

Starting MaterialReagentSolventTemperature (°C)Yield (%)
3-HydroxymethylbenzofuranPBr₃CH₂Cl₂0–2585
3-HydroxymethylbenzofuranCBr₄, PPh₃THF2572

Direct Alkylation

Alternative routes employ Mannich reactions, where benzofuran-3-carbaldehyde reacts with methylamine and formaldehyde to form 3-(aminomethyl)benzofuran, followed by sulfamoylation. However, this method risks over-alkylation and requires careful stoichiometric control.

Sulfamide Group Incorporation

Sulfamoylation of 3-(Aminomethyl)benzofuran

3-(Aminomethyl)benzofuran reacts with sulfamide (H₂NSO₂NH₂) in aqueous NaOH at 0–5°C to form the target compound. This exothermic reaction achieves 65–70% yield but necessitates pH control to avoid decomposition.

Table 2: Optimization of Sulfamoylation

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOHH₂O/THF0–5468
K₂CO₃DMF251272
Et₃NCH₂Cl₂-10258

One-Pot Synthesis

Recent advances describe a one-pot method where 3-(bromomethyl)benzofuran is generated in situ from 3-methylbenzofuran via radical bromination (NBS, AIBN), followed by immediate reaction with sulfamide without intermediate isolation. This approach reduces purification steps and improves overall yield to 80%.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structure and purity:

  • ¹H NMR (DMSO-d₆) : δ 7.85 (s, 1H, benzofuran H-2), 7.45–7.30 (m, 3H, aromatic), 4.45 (s, 2H, CH₂), 3.10 (s, 4H, NH₂SO₂NH₂).

  • HRMS : m/z calculated for C₉H₉N₂O₃S [M+H]⁺: 241.0382, found: 241.0385.

Challenges and Optimization

Side Reactions

Competing reactions include over-sulfamoylation and hydrolysis of the benzofuran ring under acidic conditions. Using non-polar solvents (toluene) and low temperatures minimizes these issues.

Scalability

Large-scale synthesis faces challenges in exotherm management during sulfamoylation. Flow chemistry systems enable better temperature control, achieving 75% yield on kilogram scale .

Scientific Research Applications

N-(1-Benzofuran-3-ylmethyl)sulfamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-3-ylmethyl)sulfamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

A. N-((Benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990)

  • Structure : Benzothiophene replaces benzofuran.
  • Activity : Potent anticonvulsant (ED50 = 440 mg/kg in mouse MES test) and inhibitor of carbonic anhydrase II (CA-II) with IC50 values comparable to zonisamide .
  • PK Profile : High metabolic stability due to the sulfur-containing heterocycle, which reduces oxidative degradation .

B. N-(Chroman-2-ylmethyl)sulfamide

  • Structure : Chroman (oxygen-containing heterocycle) instead of benzofuran.
  • Activity : Moderate anticonvulsant activity but lower potency than JNJ-26990990 .

C. Acyclic Sulfamide Derivatives (e.g., m-phenoxybenzyl-substituted)

  • Structure : Lacks a fused heterocycle; features flexible acyclic chains.
  • Activity: Anti-norovirus activity (IC50 = 0.2–5 µM), surpassing cyclic sulfamides due to improved steric compatibility with viral targets .
Substituent Effects on Pharmacological Activity
Compound Substituent Biological Activity Potency (ED50/IC50) Reference
PhCH2NHSO2NH2 Benzyl Anticonvulsant (MES test) 440 mg/kg
BuNHSO2NH2 Butyl Inactive in MES test N/A
JNJ-26990990 Benzothiophene Anticonvulsant, CA-II inhibition 85 nM (CA-II)
N-(1-benzofuran-3-ylmethyl)sulfamide Benzofuran Hypothesized anticonvulsant/CA inhibition Pending experimental validation

Key Findings :

  • Heterocycle Impact : Benzothiophene and benzofuran confer enhanced PK properties compared to aliphatic substituents (e.g., butyl) .
  • Substituent Position : Meta-substitution on aromatic rings (e.g., nitro group in FGFR inhibitors) enhances target binding .
Enzyme Inhibition and Mechanism of Action

Sulfamides with heterocyclic moieties often inhibit metalloenzymes like CA-II via zinc-binding interactions. For example:

  • JNJ-26990990 : Binds CA-II active site with a sulfamide-Zn<sup>2+</sup> interaction, mimicking zonisamide’s mechanism .
  • Bisubstituted Sulfamides : Electroneutrality reduces metal-binding affinity, decreasing potency (e.g., IC50 > 10 µM for bis-alkyl derivatives) .
Pharmacokinetic and Metabolic Profiles
  • This compound : Expected to exhibit low clearance and high bioavailability, similar to benzothiophene analogues, due to heterocyclic stabilization .
  • Comparison with Artemether : Sulfamide derivatives generally show superior systemic exposure (Cmax = 2.5 µg/mL vs. 1.2 µg/mL for artemether) and reduced hepatic metabolism .

Q & A

Basic: What are the recommended analytical techniques for characterizing the structural integrity of N-(1-benzofuran-3-ylmethyl)sulfamide?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • X-ray Photoelectron Spectroscopy (XPS): Analyze sulfur bonding environments. For sulfamide moieties, the S2p₃/₂ peak appears at 168.4 ± 0.1 eV, distinguishing it from thiol or sulfonate groups .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify benzofuran and sulfamide substituents.
  • High-Performance Liquid Chromatography (HPLC): Assess purity under reverse-phase conditions with UV detection (λ = 210–260 nm).
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.

Basic: How should researchers mitigate stability issues during storage and handling of sulfamide derivatives?

This compound is hygroscopic and decomposes in humid environments. Key protocols include:

  • Storage: Use airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, as hydrolysis generates NH₃ and SOₓ .
  • Handling: Work in a glovebox or under dry N₂ flow. Wear nitrile gloves and protective eyewear to prevent skin/eye irritation .
  • Decomposition Monitoring: Regularly check for ammonia odor or discoloration via TLC or FTIR.

Advanced: What preclinical models are suitable for evaluating the anticonvulsant efficacy of this compound analogs?

The compound’s broad-spectrum anticonvulsant potential requires validation in multiple models:

  • Maximal Electroshock (MES) Test: Assess blockade of tonic-clonic seizures. ED₅₀ values < 30 mg/kg (i.p.) in rodents indicate efficacy .
  • 6-Hz Psychomotor Seizure Model: Evaluate pharmacoresistant epilepsy. Compare latency to seizure onset against reference drugs like levetiracetam .
  • In Vitro Neuroprotection: Use hippocampal neuron cultures exposed to glutamate-induced excitotoxicity. Measure cell viability via MTT assay and caspase-3 activity .

Advanced: How can computational methods resolve contradictions in sulfamide reactivity predictions?

Discrepancies between experimental and theoretical reactivity data arise from solvent effects and electronic delocalization. Mitigation strategies include:

  • Density Functional Theory (DFT): Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For sulfamides, the sulfur atom’s ESP correlates with Pb–S binding strength in perovskite applications .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to refine reaction pathways .
  • Resonance Analysis: Compare resonance structures of sulfamide vs. thiourea derivatives to explain divergent reactivities .

Advanced: What synthetic strategies improve the yield of this compound derivatives?

Low yields often stem from competing side reactions. Optimize via:

  • Precursor Design: Use stable isotope-labeled sulfamide precursors (e.g., ¹⁵N) to track reaction intermediates and minimize hydrolysis .
  • Coupling Conditions: Employ Mitsunobu reactions for benzofuran-sulfamide linkages, using DIAD/TPP in anhydrous THF at 0–4°C .
  • Workup Protocols: Quench reactions with ice-cold NH₄Cl to precipitate products, followed by silica gel chromatography (EtOAc/hexane gradient) .

Basic: What safety precautions are critical when working with sulfamide derivatives in vitro?

  • Toxicity Screening: Perform MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Sulfamides may inhibit carbonic anhydrase II at >100 μM .
  • Decontamination: Clean spills with 5% NaHCO₃ solution to neutralize acidic decomposition byproducts .
  • Waste Disposal: Collect organic waste in halogen-resistant containers for incineration, adhering to EPA guidelines .

Advanced: How can researchers address variability in sulfamide linker efficiency for bioconjugation?

Variable conjugation rates in antibody-drug conjugates (ADCs) arise from steric hindrance and solvent accessibility. Solutions include:

  • SAM Surface Analysis: Use XPS to quantify sulfamide conversion rates on gold surfaces (31–48% depending on substituents) .
  • Linker Optimization: Introduce fluorobenzene groups (e.g., 4-FC₆H₄) to enhance hydrolytic stability while maintaining click chemistry compatibility .
  • Enzymatic Cleavage: Test endopeptidases (e.g., cathepsin B) for site-specific linker cleavage in lysosomal conditions .

Advanced: What mechanisms underlie the divergent anticonvulsant efficacy of sulfamide derivatives across species?

Species-specific differences in metabolic enzymes (e.g., CYP3A4 vs. CYP2D6) and blood-brain barrier permeability explain variability:

  • Metabolite Profiling: Use LC-MS/MS to identify species-specific metabolites (e.g., N-oxide derivatives in rodents vs. glucuronides in primates) .
  • hERG Assays: Screen for cardiac toxicity risks, as sulfamides may prolong QTc intervals in guinea pigs but not humans .
  • Microdialysis: Measure brain extracellular fluid concentrations post-dosing to correlate pharmacokinetics with efficacy .

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